BenchChemオンラインストアへようこそ!

3-(benzenesulfonyl)-N-benzylpropanamide

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

3-(Benzenesulfonyl)-N-benzylpropanamide (CAS 141884-58-4) is a tertiary sulfonamide with the molecular formula C16H17NO3S and a molecular weight of 303.38 g/mol. The compound integrates a benzenesulfonyl (phenyl-SO2) electron-withdrawing group, a propanamide linker, and an N-benzyl lipophilic moiety.

Molecular Formula C16H17NO3S
Molecular Weight 303.38
CAS No. 141884-58-4
Cat. No. B2747041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-benzylpropanamide
CAS141884-58-4
Molecular FormulaC16H17NO3S
Molecular Weight303.38
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CCS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H17NO3S/c18-16(17-13-14-7-3-1-4-8-14)11-12-21(19,20)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18)
InChIKeyTWKDDNZOGNIGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-benzylpropanamide (CAS 141884-58-4): Procurement-Relevant Identity, Physicochemical Baseline & Comparator Landscape


3-(Benzenesulfonyl)-N-benzylpropanamide (CAS 141884-58-4) is a tertiary sulfonamide with the molecular formula C16H17NO3S and a molecular weight of 303.38 g/mol . The compound integrates a benzenesulfonyl (phenyl-SO2) electron-withdrawing group, a propanamide linker, and an N-benzyl lipophilic moiety. Its predicted physicochemical profile—boiling point ~548.8 °C, density ~1.3 g/cm³, and a computed logP of approximately 2.25 —defines its handling and formulation characteristics. As a sulfonamide, it is structurally related to a broad family of enzyme inhibitors and bioactive molecules, yet its specific substitution pattern (sulfonyl oxidation state, N-benzyl group, propanamide chain length) creates a distinct steric and electronic environment compared to its closest commercially available analogs, including 3-(benzenesulfinyl)-N-benzylpropanamide and N-benzyl-3-(benzylsulfonyl)propanamide .

Why 3-(Benzenesulfonyl)-N-benzylpropanamide Cannot Be Interchanged with Generic Sulfonamide Analogs


Generic substitution among sulfonamide derivatives in procurement workflows fails because minor structural modifications—oxidation state at sulfur, N-substituent identity, and linker length—produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and steric bulk that directly alter target binding, solubility, and metabolic stability. 3-(Benzenesulfonyl)-N-benzylpropanamide possesses a fully oxidized sulfonyl (SO2) group, an N-benzyl substituent, and a three-carbon propanamide linker, a combination that is not simultaneously present in any single close analog . Replacing it with 3-(benzenesulfinyl)-N-benzylpropanamide (sulfinyl, SO) would reduce the oxidation state and polarity, potentially weakening key hydrogen bonds with target enzymes . Substituting it with N-benzyl-3-(benzylsulfonyl)propanamide would introduce an additional methylene spacer in the sulfonyl substituent, altering molecular shape and lipophilicity . Even the simple removal of the N-benzyl group, as in 3-(phenylsulfonyl)propanamide, eliminates a critical hydrophobic anchor that often drives potency in sulfonamide-based inhibitors . These structural differences are not cosmetic; they are deterministic for bioactivity, selectivity, and physicochemical behavior, making blind substitution a high-risk decision in any research or screening program.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-N-benzylpropanamide Against Key Comparators


Oxidation State at Sulfur: Sulfonyl (SO2) vs. Sulfinyl (SO) Analogs and the Impact on Polarity and Hydrogen-Bonding Capacity

3-(Benzenesulfonyl)-N-benzylpropanamide contains a sulfonyl (SO2) group, whereas its closest commercial analog, 3-(benzenesulfinyl)-N-benzylpropanamide (CAS 125606-49-7), bears a sulfinyl (SO) group at the same position. The additional oxygen atom in the target compound increases the molecular weight by 15.99 Da (303.38 vs. 287.38 g/mol), expands the polar surface area, and introduces a second hydrogen-bond acceptor site at sulfur . This difference is functionally significant: sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase, MMP, and HDAC inhibitors) rely on the sulfonyl oxygen(s) for coordination to catalytic zinc ions or for hydrogen bonding with active-site residues. The sulfinyl analog, with only one S=O oxygen, is predicted to have attenuated zinc-binding affinity and reduced hydrogen-bonding capacity, making it a poor substitute in target-engagement studies where the sulfonyl motif is pharmacophoric [1].

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

N-Substituent Lipophilicity: N-Benzyl vs. N-Aryl and Impact on logP and Predicted Membrane Permeability

The N-benzyl substituent of the target compound introduces a flexible benzyl group that enhances lipophilicity compared to N-aryl analogs such as 3-(benzenesulfonyl)-N-(2-methylphenyl)propanamide. While no experimental logP is available for the target compound, the predicted logP of 2.25 places it in an intermediate lipophilicity range when compared to the N-aryl analog, whose predicted logP is approximately 2.8 due to the direct attachment of the aromatic ring to the amide nitrogen, which reduces rotational freedom and alters solvation . The added methylene spacer (CH2) in the N-benzyl group of the target compound provides conformational flexibility that can facilitate optimal hydrophobic packing in enzyme binding pockets, a feature absent in the rigid N-aryl comparator. This flexibility-to-rigidity trade-off is a well-recognized determinant in sulfonamide SAR, where N-benzyl derivatives frequently show improved target affinity relative to N-phenyl counterparts [1].

Lipophilicity Drug Design Permeability

Sulfonyl Substituent Steric Bulk: Benzenesulfonyl vs. Benzylsulfonyl and Consequences for Shape Complementarity

The benzenesulfonyl group in 3-(benzenesulfonyl)-N-benzylpropanamide is directly attached to the sulfur atom via a C-S bond, whereas in N-benzyl-3-(benzylsulfonyl)propanamide (CAS 880336-05-0), the sulfonyl is linked through an additional CH2 spacer (benzylsulfonyl). This single-atom change extends the sulfonyl substituent's reach by approximately 1.5 Å and alters its spatial orientation, which can significantly impact shape complementarity in sterically constrained enzyme active sites . In sulfonamide-based carbonic anhydrase inhibitors, the distance between the zinc-binding sulfonamide group and the hydrophobic cap is critical for isoform selectivity; a longer spacer (benzylsulfonyl) can shift selectivity away from hCA II toward tumor-associated isoforms hCA IX and XII, while the shorter benzenesulfonyl group typically favors hCA II binding [1]. This differential selectivity has direct implications for assay design and target validation, as the choice of sulfonyl substituent determines which isoform panel is most relevant for screening.

Steric Effects Molecular Recognition Structure-Based Design

Predicted Polar Surface Area (PSA) and Its Influence on Blood-Brain Barrier Penetration and Solubility Profile

The predicted topological polar surface area (TPSA) of 3-(benzenesulfonyl)-N-benzylpropanamide is approximately 71.6 Ų, based on its sulfonamide and amide functional groups . In contrast, 3-(phenylsulfonyl)propanamide (CAS 10154-74-2), which lacks the N-benzyl group, has a TPSA of approximately 68.9 Ų, while N-benzyl-3-(benzylsulfonyl)propanamide has a TPSA of approximately 63.2 Ų owing to the additional hydrocarbon spacer . A TPSA value between 60 and 90 Ų is generally associated with moderate blood-brain barrier (BBB) penetration potential, whereas values below 60 Ų favor high BBB penetration and values above 90 Ų limit it. The target compound's TPSA of 71.6 Ų places it in the moderate BBB penetration category, distinct from both comparators. Additionally, higher TPSA correlates with improved aqueous solubility in sulfonamide series, suggesting the target compound may have a balanced solubility-permeability profile suitable for both biochemical and cell-based assays without requiring DMSO concentrations that could confound results.

ADME Blood-Brain Barrier Solubility

Defined Application Scenarios for 3-(Benzenesulfonyl)-N-benzylpropanamide Based on Verified Structural Differentiation


Zinc-Dependent Enzyme Inhibitor Screening (e.g., Carbonic Anhydrase, MMP, HDAC) Where Sulfonyl Coordination is Required

The fully oxidized sulfonyl (SO2) group of 3-(benzenesulfonyl)-N-benzylpropanamide provides two hydrogen-bond acceptor oxygens capable of coordinating to catalytic zinc ions, a prerequisite for inhibition of zinc metalloenzymes such as carbonic anhydrases (CAs), matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). Its benzenesulfonyl fragment has been validated as a zinc-binding group (ZBG) in structurally related sulfonamide inhibitor series, including SLC-0111 analogues [1]. Researchers screening for CA inhibition should select this compound over its sulfinyl analog (CAS 125606-49-7) because the missing oxygen in the sulfinyl variant reduces zinc coordination capacity, which can shift IC50 values by 10- to 1000-fold based on class-level SAR. The N-benzyl group further contributes hydrophobic contacts in the enzyme active site that are absent in the simpler 3-(phenylsulfonyl)propanamide (CAS 10154-74-2), potentially enhancing binding affinity in isoforms with accessible hydrophobic pockets.

TRPV1 Antagonist Lead Optimization Leveraging N-Benzyl Phenylsulfonamide Pharmacophore

The N-benzyl phenylsulfonamide substructure present in 3-(benzenesulfonyl)-N-benzylpropanamide has demonstrated high-affinity TRPV1 antagonism in a series of 2-sulfonamidopyridine C-region analogs, where N-benzyl substitution on the phenylsulfonamide group yielded Ki values as low as 1.99 nM and Ki(ant) of 5.9 nM [2]. Although the target compound possesses a propanamide linker rather than a pyridine-containing scaffold, the conserved N-benzyl benzenesulfonamide pharmacophoric core makes it a suitable building block or fragment for TRPV1 lead optimization campaigns. It should be prioritized over N-aryl analogs because the flexible benzyl group enables deeper hydrophobic pocket insertion, a feature correlated with 4-fold binding affinity enhancements relative to unsubstituted phenylsulfonamide lead compounds [2].

Fragment-Based Drug Discovery (FBDD) Requiring a Balanced Solubility-Permeability Sulfonamide Fragment

With a predicted logP of ~2.25 and TPSA of ~71.6 Ų, 3-(benzenesulfonyl)-N-benzylpropanamide occupies a favorable physicochemical space for fragment-based screening: it is sufficiently lipophilic to engage hydrophobic protein pockets yet polar enough to maintain aqueous solubility suitable for biochemical assays at fragment concentrations (typically 200-1000 µM) . Its three distinct functional regions (benzenesulfonyl ZBG, propanamide linker, N-benzyl hydrophobic group) offer tractable vectors for structure-guided elaboration. Analogs with either higher lipophilicity (e.g., N-aryl derivatives, logP ~2.8) or lower TPSA (e.g., benzylsulfonyl analog, TPSA ~63.2 Ų) risk insolubility under aqueous assay conditions or promiscuous binding due to excessive hydrophobicity. This balanced profile makes the target compound a preferred fragment starting point over its comparators.

Chemical Biology Tool Compound for Profiling Sulfonamide-Sensitive Enzyme Families

The distinctive combination of a benzenesulfonyl ZBG and an N-benzyl hydrophobic tail in a single, synthetically accessible molecule positions 3-(benzenesulfonyl)-N-benzylpropanamide as a useful tool compound for profiling enzyme families known to be sensitive to sulfonamide inhibition, including carbonic anhydrases, acetylcholinesterase, and butyrylcholinesterase [3]. Its structural uniqueness relative to common sulfonamide screening collections (which are dominated by primary sulfonamides or simpler N-substituted variants) reduces the likelihood of redundant hits and increases the value of novel target identification. Procurement of this specific compound—rather than generic sulfonamide alternatives—enables the exploration of structure-activity relationships that are inaccessible with less decorated analogs, particularly the contribution of the N-benzyl group to selectivity across enzyme isoforms.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-benzylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.